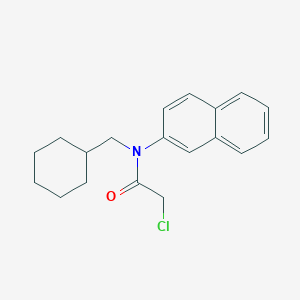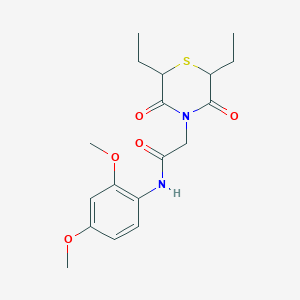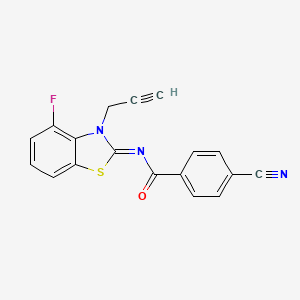
2-Chloro-N-(cyclohexylmethyl)-N-naphthalen-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclohexylmethyl)-N-naphthalen-2-ylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CCNA, and its chemical formula is C21H24ClNO. CCNA is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
作用機序
CCNA has been shown to bind to the sigma-1 receptor with high affinity and selectivity. This binding results in the modulation of various cellular processes, including calcium signaling, ion channel activity, and protein-protein interactions. CCNA has also been shown to have neuroprotective effects in vitro and in vivo, which may be related to its ability to modulate the sigma-1 receptor.
Biochemical and Physiological Effects:
CCNA has been shown to modulate various cellular processes, including calcium signaling, ion channel activity, and protein-protein interactions. It has also been shown to have neuroprotective effects in vitro and in vivo. CCNA has been used to study the role of the sigma-1 receptor in various physiological and pathological conditions, including neurodegenerative diseases, pain, and addiction.
実験室実験の利点と制限
CCNA has several advantages for use in lab experiments. It is a highly selective ligand for the sigma-1 receptor, which allows for the specific modulation of this protein. CCNA is also relatively easy to synthesize with high purity and yield. However, CCNA has some limitations for lab experiments. It has low water solubility, which can limit its use in aqueous systems. CCNA also has limited stability in solution, which can affect its potency over time.
将来の方向性
There are several future directions for the study of CCNA and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CCNA has been shown to have neuroprotective effects in vitro and in vivo, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is the role of the sigma-1 receptor in pain and addiction. CCNA has been shown to modulate pain and addiction-related behaviors in animal models, and further research could explore its potential as a therapeutic agent for these conditions. Finally, the development of new ligands for the sigma-1 receptor, based on the structure of CCNA, could lead to the discovery of new compounds with improved potency and selectivity.
合成法
The synthesis of CCNA involves the reaction of 2-naphthylacetic acid with cyclohexylmethylamine in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with chloroacetyl chloride to yield CCNA. This synthesis method has been optimized to produce high yields of CCNA with high purity.
科学的研究の応用
CCNA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmission and neuroplasticity. CCNA has been used as a tool compound to study the sigma-1 receptor and its role in various physiological and pathological conditions.
特性
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c20-13-19(22)21(14-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)12-18/h4-5,8-12,15H,1-3,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDGLQSAJYLYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC3=CC=CC=C3C=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2930264.png)

![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)

![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2930268.png)

![N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B2930278.png)
![6-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2930279.png)
![2-benzamido-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2930280.png)
![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)

![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)
